

Application Notes and Protocols for the Synthesis of TBI-223

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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

Cat. No.: B181687

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Introduction

TBI-223 is a promising oxazolidinone antibiotic currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1] As a next-generation oxazolidinone, TBI-223 is designed to offer a superior safety profile compared to its predecessor, linezolid, particularly concerning myelosuppression.[2] This document provides detailed protocols for the synthesis of TBI-223, starting from **2-Fluoro-4-nitroaniline**, based on published literature. It also includes quantitative data on the synthesis and biological activity of TBI-223, along with diagrams illustrating its mechanism of action and synthetic workflow.

Chemical Structure

The chemical structure of TBI-223 is methyl N-[[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate.[3]

Molecular Formula: C₁₇H₂₀FN₃O₅[4]

CAS Number: 2071265-08-0[3]

Data Presentation

Table 1: Synthesis of Intermediate 1 - 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Parameter	Value	Reference
Starting Material	2-Fluoro-4-nitroaniline	[4]
Alkylating Agent	3,3-bis(bromomethyl)oxetane (BBMO)	[4]
Base	Sodium Hydroxide (50 wt % aq.)	[4]
Solvent	Acetone	[4]
Temperature	50 °C	[4]
Reaction Time	16 h	[4]
Isolated Yield	87% (on a 100 g scale)	[4]
Final Product Purity	>99%	[4]

Table 2: Preclinical Pharmacokinetic and Safety Data for TBI-223

Parameter	Species	Value	Reference
Pharmacokinetics			
Half-life	Mice	3 hr	[5]
Rats	8 hr	[5]	
Oral Bioavailability	Mice, Rats, Dogs	High	[5]
Safety			
Mammalian Mitochondrial Protein Synthesis IC ₅₀	In vitro (HepG2 cells)	>74 µM (vs. 8 µM for Linezolid)	[5]
28-day Bone Marrow Toxicity	Rats	No toxicity observed (AUC: 1685 µg·hr/mL)	[5]
14-day Bone Marrow Toxicity	Dogs	No toxicity observed (at 150 mg/kg/day)	[5]
NOAEL (14-day study)	Rats (male)	200 mg/kg/day (vs. 20 mg/kg/day for Linezolid)	[5]
NOAEL (14-day study)	Rats (female)	75 mg/kg/day (vs. 20 mg/kg/day for Linezolid)	[5]

NOAEL: No-Observed-Adverse-Effect-Level AUC: Area Under the Curve

Experimental Protocols

The synthesis of TBI-223 can be conceptualized as a multi-step process. A detailed, scalable protocol for the key intermediate has been published and is presented below. The subsequent steps are proposed based on established synthetic methodologies for oxazolidinone antibiotics.

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Intermediate 1)

This protocol is adapted from a publication in Organic Process Research & Development.[4]

Materials:

- **2-Fluoro-4-nitroaniline**
- 3,3-bis(bromomethyl)oxetane (BBMO)
- Sodium hydroxide (50 wt % aqueous solution)
- Acetone
- Methyl tert-butyl ether (MTBE) for workup

Procedure:

- To a reaction vessel, add **2-fluoro-4-nitroaniline** (1 equivalent), 3,3-bis(bromomethyl)oxetane (1.2 equivalents), and acetone.
- With stirring, add sodium hydroxide (2.5 equivalents) to the mixture.
- Heat the reaction mixture to 50 °C and maintain for 16 hours.
- Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
- Upon completion, cool the reaction mixture and perform a suitable workup, which may include filtration and washing with a solvent like MTBE to isolate the crude product.
- The crude product can be further purified by trituration with MTBE to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity.

Proposed Synthesis of TBI-223 from Intermediate 1

The following steps outline a proposed synthetic route to convert the nitro-intermediate into the final TBI-223 product. This route is based on common transformations used in the synthesis of oxazolidinone antibiotics.

Step 1: Reduction of the Nitro Group

The nitro group of Intermediate 1 is reduced to an aniline derivative.

- Reagents: A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed.
- General Procedure:
 - Dissolve 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent (e.g., ethanol, ethyl acetate).
 - Add a catalytic amount of Pd/C.
 - Pressurize the reaction vessel with hydrogen gas.
 - Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
 - Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the aniline intermediate, 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-3-fluoroaniline.

Step 2: Formation of the Oxazolidinone Ring

The aniline intermediate is then converted to the core oxazolidinone structure. This is a critical step that establishes the stereochemistry of the final product.

- Reagents: This transformation is typically achieved by reaction with a chiral building block. A common approach involves reaction with (R)-glycidyl butyrate followed by cyclization, or reaction with (R)-epichlorohydrin and subsequent ring closure. Another method involves the use of a chloroformate to form a carbamate, followed by cyclization.
- General Procedure (using (R)-glycidyl butyrate):
 - React the aniline intermediate with (R)-glycidyl butyrate in a suitable solvent (e.g., acetonitrile) at elevated temperature.

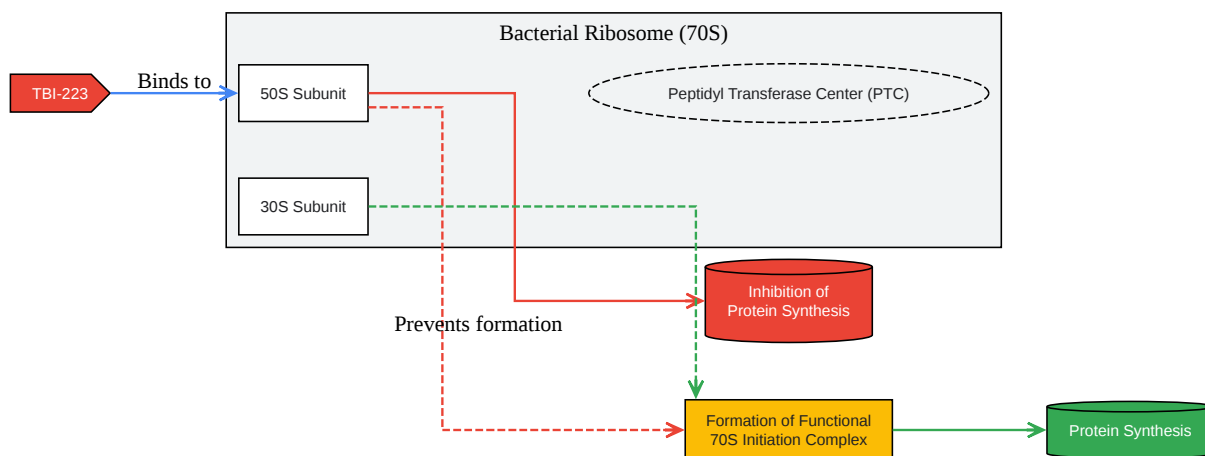
- The resulting intermediate alcohol is then cyclized to the oxazolidinone, often with the use of a base. This step forms the (S)-5-(hydroxymethyl)oxazolidinone derivative.

Step 3: Introduction of the N-methylcarbamate Side Chain

The final step involves the elaboration of the C5-hydroxymethyl group to the desired N-methylcarbamate side chain.

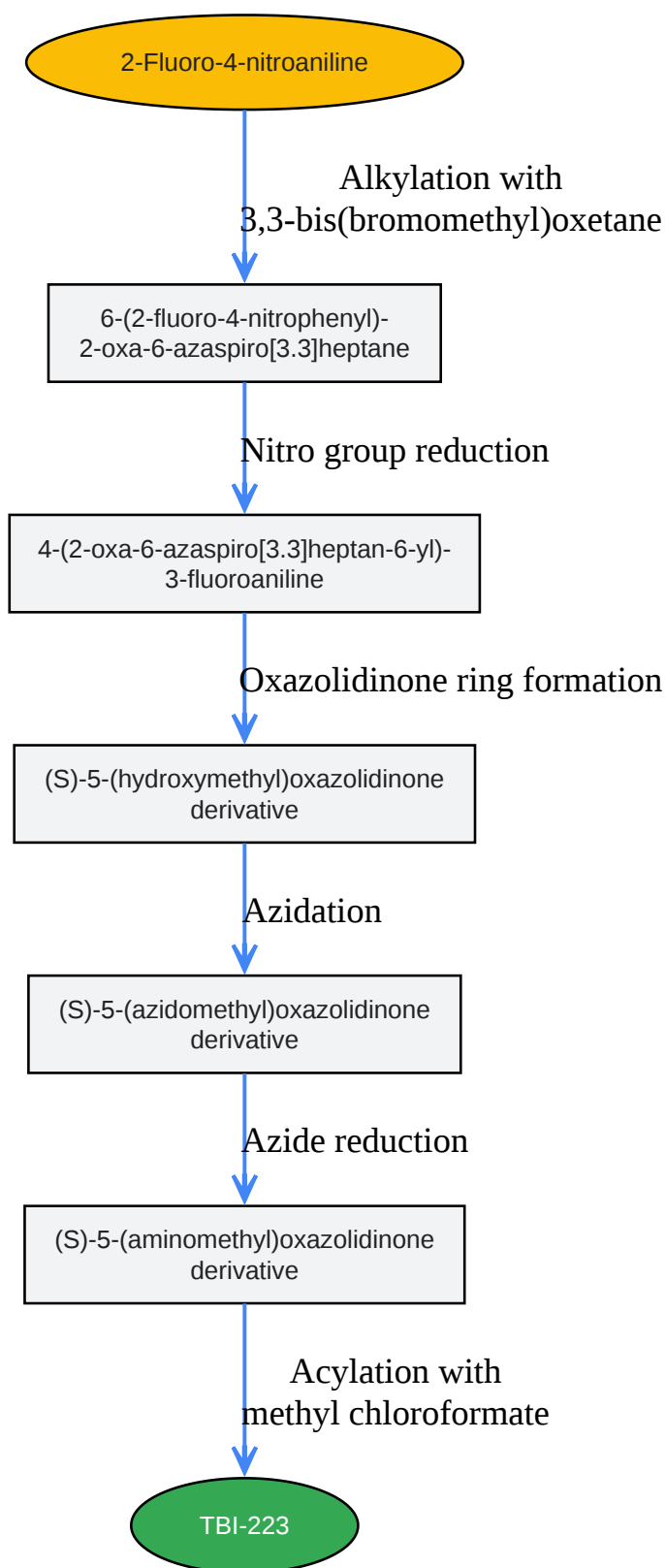
- Reagents: This multi-step process typically involves converting the primary alcohol to a leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide, reduction of the azide to an amine, and finally acylation with methyl chloroformate.
- General Procedure:
 - Activate the hydroxyl group of the oxazolidinone intermediate with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).
 - Displace the resulting sulfonate with sodium azide in a polar aprotic solvent (e.g., DMF).
 - Reduce the azide to a primary amine, for example by catalytic hydrogenation (Pd/C, H₂) or using a reducing agent like triphenylphosphine (Staudinger reaction).
 - React the resulting amine with methyl chloroformate in the presence of a base to form the final N-methylcarbamate product, TBI-223.
 - Purify the final product by chromatography or recrystallization.

Mandatory Visualizations



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Caption: Mechanism of action of TBI-223.



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Caption: Synthetic workflow for TBI-223.

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